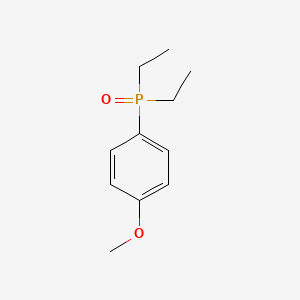
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different functional groups.
Applications De Recherche Scientifique
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Mécanisme D'action
The mechanism of action of Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can form coordinate bonds with transition metals, facilitating various catalytic cycles. This coordination can influence the reactivity and selectivity of the catalytic process, making it a valuable component in homogeneous catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tris(2-methoxyphenyl)phosphine .
Uniqueness
What sets this compound apart is its specific substitution pattern and electronic properties. The presence of the methoxy group on the phenyl ring can influence its reactivity and coordination behavior, making it suitable for specific catalytic applications that other tertiary phosphines may not be able to achieve.
Propriétés
Numéro CAS |
24323-94-2 |
|---|---|
Formule moléculaire |
C11H17O2P |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
1-diethylphosphoryl-4-methoxybenzene |
InChI |
InChI=1S/C11H17O2P/c1-4-14(12,5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 |
Clé InChI |
DBGHHGXXFFMPPI-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


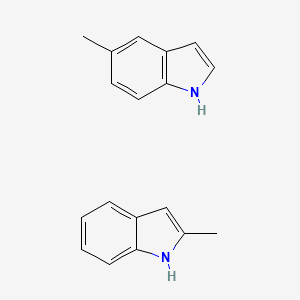
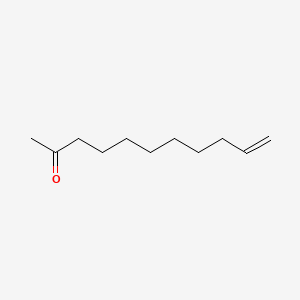
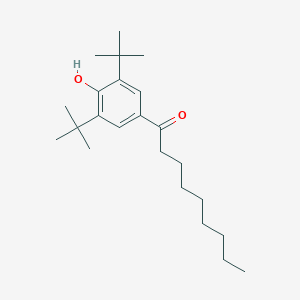
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
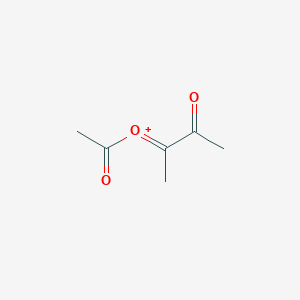
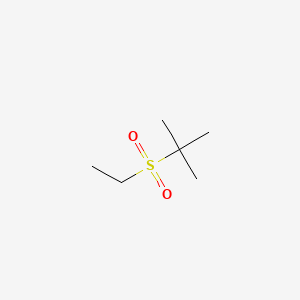

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
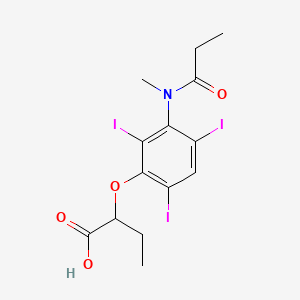


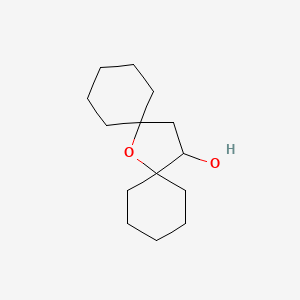
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)
